![molecular formula C15H14O3S B563450 Modafinil Carboxylate-d5 (Mixture of Diastereomers) CAS No. 1185142-72-6](/img/new.no-structure.jpg)
Modafinil Carboxylate-d5 (Mixture of Diastereomers)
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Overview
Description
Modafinil Carboxylate-d5 (Mixture of Diastereomers) is a labeled compound used in various scientific research applications. It is a derivative of modafinil, a well-known wakefulness-promoting agent. The compound is characterized by the presence of deuterium atoms, which replace certain hydrogen atoms, making it useful in studies involving mass spectrometry and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Modafinil Carboxylate-d5 involves the incorporation of deuterium into the modafinil structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of Modafinil Carboxylate-d5 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production methods are designed to be efficient and cost-effective while maintaining the integrity of the deuterated compound.
Chemical Reactions Analysis
Types of Reactions
Modafinil Carboxylate-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Modafinil Carboxylate-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolism and degradation of modafinil.
Biology: Employed in studies involving the pharmacokinetics and pharmacodynamics of modafinil and its derivatives.
Medicine: Investigated for its potential therapeutic effects and as a tool to understand the mechanisms of action of modafinil.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of Modafinil Carboxylate-d5 is similar to that of modafinil. It primarily acts by inhibiting the reuptake of dopamine, leading to increased extracellular dopamine levels. This action is associated with wakefulness-promoting effects. The compound also affects other neurotransmitter systems, including glutamate and gamma-aminobutyric acid (GABA), contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Modafinil: The parent compound, known for its wakefulness-promoting properties.
Armodafinil: The R-enantiomer of modafinil, with similar pharmacological effects.
Flmodafinil: A fluorinated derivative with enhanced potency.
Adrafinil: A prodrug of modafinil, converted to modafinil in the body.
Uniqueness
Modafinil Carboxylate-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical studies. The deuterium labeling allows for precise tracking and quantification in mass spectrometry, making it a valuable tool in research.
Biological Activity
Modafinil Carboxylate-d5, a stable isotopically labeled derivative of modafinil, has garnered interest in pharmacological research due to its unique properties and potential applications. This article examines its biological activity, metabolic pathways, and implications for research.
Overview of Modafinil and Its Metabolite
Modafinil is a wakefulness-promoting agent primarily used to treat sleep disorders such as narcolepsy and obstructive sleep apnea. It is known for enhancing cognitive function and alertness. The compound Modafinil Carboxylate-d5 represents a metabolite of modafinil, specifically modafinil acid, produced through hydrolysis by enzymes such as esterases or amidases. This metabolic conversion is crucial for understanding the pharmacokinetics and dynamics of modafinil in the body.
Modafinil Carboxylate-d5 is characterized by the incorporation of deuterium atoms, which are isotopes of hydrogen. This isotopic labeling allows researchers to track the compound's metabolic pathways more accurately compared to its non-labeled counterparts.
Table 1: Comparison of Modafinil and Its Metabolite
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Modafinil | Wakefulness agent | Promotes alertness | First-in-class drug for sleep disorders |
Armodafinil | Enantiomer of modafinil | Similar wakefulness effects | Longer half-life compared to modafinil |
Modafinilic Acid | Metabolite of modafinil | Inactive metabolite | Directly derived from hydrolysis of modafinil |
Modafinil Carboxylate-d5 | Mixture of diastereomers | Biologically inactive | Isotopically labeled for metabolic studies |
Biological Activity
Research indicates that Modafinil Carboxylate-d5 is biologically inactive compared to modafinil itself. While modafinil promotes wakefulness and enhances cognitive performance, its metabolite does not contribute to these effects. Approximately 30-60% of modafinil is converted into this carboxylate form during metabolism, which has a half-life roughly half that of modafinil.
Metabolic Pathways
The primary reaction involving Modafinil Carboxylate-d5 occurs during the metabolic conversion of modafinil. The compound undergoes hydrolysis, cleaving the ester bond and forming carboxylic acid groups. Furthermore, it may participate in additional metabolic pathways, including oxidation or conjugation reactions that facilitate its elimination from the body.
Case Studies and Research Findings
- Pharmacokinetic Studies : Research has shown that armodafinil, a related compound, exhibits different pharmacokinetic properties compared to modafinil. For instance, armodafinil's plasma concentration peaks higher than that of modafinil at 7–11 hours post-dose . These findings underscore the importance of studying metabolites like Modafinil Carboxylate-d5 to understand their role in pharmacodynamics.
- Anti-inflammatory Activity : Some derivatives of modafinil have demonstrated anti-inflammatory effects in vitro. In studies involving BV2 microglial cells stimulated with lipopolysaccharides (LPS), certain modafinil derivatives inhibited nitrite production and expression of pro-inflammatory enzymes such as iNOS and COX-2 . Although Modafinil Carboxylate-d5 itself is inactive, these studies highlight the potential for exploring related compounds in inflammatory contexts.
- Clinical Implications : The inactive nature of Modafinil Carboxylate-d5 suggests that it may not directly influence therapeutic outcomes but could serve as a useful tool in clinical research for tracking modafinil metabolism and understanding its pharmacological effects on various conditions, including sleep disorders and cognitive impairments .
Properties
CAS No. |
1185142-72-6 |
---|---|
Molecular Formula |
C15H14O3S |
Molecular Weight |
279.365 |
IUPAC Name |
2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetic acid |
InChI |
InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/i1D,3D,4D,7D,8D |
InChI Key |
QARQPIWTMBRJFX-DYVTXVBDSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O |
Synonyms |
2-[Di-(phenyl-d5)-methylsulfinyl]acetic Acid; Modafinil-d5 Acid; Modafinic Acid-d5; |
Origin of Product |
United States |
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